molecular formula C13H10BrFO B8220928 4-(Bromomethyl)-1-fluoro-2-phenoxybenzene CAS No. 68359-55-7

4-(Bromomethyl)-1-fluoro-2-phenoxybenzene

Cat. No. B8220928
Key on ui cas rn: 68359-55-7
M. Wt: 281.12 g/mol
InChI Key: QDKIFIYGNKHERN-UHFFFAOYSA-N
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Patent
US04381412

Procedure details

A mixture of 14.7 g (0.05 mol) of 4-fluoro-3-phenoxy-benzyl phenyl ether, 50 ml of 32% strength aqueous hydrobromic acid and 60 ml of glacial acetic acid was heated to the reflux temperature for 10 hours, while stirring. The reaction mixture was then poured into 200 ml of water and extracted twice with 200 ml of methylene chloride each time. The combined methylene chloride phases were then extracted twice by shaking with 100 ml of 10% strength sodium hydroxide solution each time. The organic phase was subsequently dried over magnesium sulphate and the solvent was then stripped off under a waterpump vacuum. The residue was freed from the last residues of solvent by incipient distillation at a bath temperature of 60° C./3 mbars. 4-Fluoro-3-phenoxy-benzyl bromide was thus obtained as a viscous oil.
Name
4-fluoro-3-phenoxy-benzyl phenyl ether
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O[CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[C:11]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:10]=2)C=CC=CC=1.[BrH:23].C(O)(=O)C>O>[F:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][Br:23])=[CH:10][C:11]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
4-fluoro-3-phenoxy-benzyl phenyl ether
Quantity
14.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC1=CC(=C(C=C1)F)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to the reflux temperature for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of methylene chloride each time
EXTRACTION
Type
EXTRACTION
Details
The combined methylene chloride phases were then extracted twice
STIRRING
Type
STIRRING
Details
by shaking with 100 ml of 10% strength sodium hydroxide solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was subsequently dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
The residue was freed from the last residues of solvent by incipient distillation at a bath temperature of 60° C./3 mbars

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(CBr)C=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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